molecular formula C9H7NO3 B2650973 4-Phenylisoxazole-3,5-diol CAS No. 36190-14-4

4-Phenylisoxazole-3,5-diol

Cat. No.: B2650973
CAS No.: 36190-14-4
M. Wt: 177.159
InChI Key: ZMSGYVXNYROULF-UHFFFAOYSA-N
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Description

4-Phenylisoxazole-3,5-diol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoxazole-3,5-diol typically involves the cycloaddition reaction of nitrile oxides with terminal acetylenes. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts. For instance, a one-pot copper (I)-catalyzed procedure can be employed for the rapid synthesis of 3,5-disubstituted isoxazoles . Another method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production of this compound may utilize scalable, solvent-free synthesis under ball-milling conditions. This method allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides, using a recyclable copper/alumina nanocomposite catalyst .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylisoxazole-3,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4-haloisoxazoles, reduced isoxazole derivatives, and various substituted isoxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Phenylisoxazole-3,5-diol involves its interaction with specific molecular targets and pathways. For instance, certain isoxazole derivatives have been shown to inhibit enzymes such as p38 MAP kinase, which plays a role in inflammatory responses . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various biological pathways.

Comparison with Similar Compounds

    4,5-Diphenylisoxazole: This compound is structurally similar but has different substituents on the isoxazole ring.

    3,5-Dimethylisoxazole: Another similar compound with methyl groups instead of phenyl groups.

    4-Phenyl-4-isoxazoline: A related compound with a different ring structure.

Uniqueness: 4-Phenylisoxazole-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

5-hydroxy-4-phenyl-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-7(9(12)13-10-8)6-4-2-1-3-5-6/h1-5,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSGYVXNYROULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(ONC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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